4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

Pharmaceutical impurity profiling Safinamide synthesis HPLC method validation

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS 1000370-24-0), also designated 3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde, is a synthetic, di-alkylated aromatic aldehyde with molecular formula C₂₁H₁₆F₂O₂ and molecular weight 338.35 g/mol. It is formally classified as a process-related impurity of the antiparkinsonian monoamine oxidase B inhibitor safinamide mesylate, arising from the undesired C- and O-dialkylation of 4-hydroxybenzaldehyde during benzylation with 3-fluorobenzyl halides.

Molecular Formula C21H16F2O2
Molecular Weight 338.3 g/mol
CAS No. 1000370-24-0
Cat. No. B1446901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde
CAS1000370-24-0
Molecular FormulaC21H16F2O2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=C(C=CC(=C2)C=O)OCC3=CC(=CC=C3)F
InChIInChI=1S/C21H16F2O2/c22-19-5-1-3-15(11-19)9-18-10-16(13-24)7-8-21(18)25-14-17-4-2-6-20(23)12-17/h1-8,10-13H,9,14H2
InChIKeyVIFRWCOSLMTDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS 1000370-24-0): Procurement-Grade Dibenzylated Safinamide Process Impurity Reference Standard


4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS 1000370-24-0), also designated 3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzaldehyde, is a synthetic, di-alkylated aromatic aldehyde with molecular formula C₂₁H₁₆F₂O₂ and molecular weight 338.35 g/mol . It is formally classified as a process-related impurity of the antiparkinsonian monoamine oxidase B inhibitor safinamide mesylate, arising from the undesired C- and O-dialkylation of 4-hydroxybenzaldehyde during benzylation with 3-fluorobenzyl halides [1]. The compound bears two meta-fluorobenzyl substituents—one ether-linked at the 4-position and one carbon-linked at the 3-position of the central benzaldehyde ring—conferring chromatographic and physicochemical properties that distinguish it from the desired mono-alkylated intermediate 4-(3-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) [2]. It is commercially supplied at ≥95–97% purity for use as an analytical reference standard in impurity profiling, method validation, and regulatory quality control of safinamide active pharmaceutical ingredient (API) .

Why 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde Cannot Be Substituted by Mono-Alkylated or Non-Fluorinated Analogs in Safinamide Impurity Profiling


The di-alkylated benzaldehyde impurity 4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde is structurally and analytically irreducible to any simpler safinamide-related substance. Unlike the mono-O-alkylated intermediate 4-(3-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2, MW 230.23), which bears only one fluorobenzyl ether substituent, this compound carries an additional C-3 fluorobenzyl group that substantially increases molecular weight (+108.12 Da), alters reversed-phase HPLC retention, and introduces a chromatographically distinct peak critical for specificity validation [1][2]. The compound is the direct aldehyde precursor to the genotoxic dibenzyl derivative impurity (S)-2-[3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)-benzylamino]propanamide (IIa), which must be controlled below 0.03% by weight (preferably <0.01%) in safinamide API per regulatory patent specifications [3]. Substitution with 4-hydroxybenzaldehyde (the synthetic starting material) or with the mono-alkylated intermediate would fail to reproduce the retention time, mass spectral fragmentation pattern, and response factor of the di-alkylated impurity, leading to under-detection or misidentification during HPLC-UV or LC-MS method validation [2]. Furthermore, the compound's dual meta-fluorine substitution pattern distinguishes it from the ortho-fluoro (2-fluorobenzyl) ralfinamide-series analog—3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (Vb)—which arises from the parallel ralfinamide synthesis pathway and exhibits different chromatographic and spectroscopic behavior [3].

Quantitative Differentiation Evidence for 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS 1000370-24-0) Versus Closest Analogs


Di-Alkylated vs. Mono-Alkylated Intermediate: Molecular Weight and Structural Differentiation Dictate HPLC Selectivity Requirements

The target compound (Va) is the di-alkylated byproduct formed when 4-hydroxybenzaldehyde undergoes both O-benzylation at the 4-position and C-benzylation at the 3-position during reaction with 3-fluorobenzyl chloride. This produces a compound with molecular weight 338.35 g/mol, compared to 230.23 g/mol for the desired mono-O-alkylated intermediate 4-(3-fluorobenzyloxy)benzaldehyde (IVa, CAS 66742-57-2) [1][2]. The additional C-3 fluorobenzyl group not only increases molecular weight by 108.12 Da but also introduces a second aromatic ring with distinct UV absorption characteristics, necessitating a separate HPLC peak in stability-indicating methods [2]. The patent explicitly identifies this compound (termed Va) as the contaminant that, upon reductive alkylation with L-alaninamide, generates the genotoxic dibenzyl impurity IIa in the final safinamide API [1].

Pharmaceutical impurity profiling Safinamide synthesis HPLC method validation

Regulatory Dibenzyl Impurity Threshold: Quantified Limit of 0.03% (Preferably <0.01%) by Weight in Safinamide API

The patent US 8,076,515 (EP 2474521 B1) establishes that the dibenzyl derivative impurities—whose aldehyde precursor is the target compound Va—must be controlled below 0.03% by weight in safinamide and ralfinamide API, with a preferred limit of <0.01% by weight, based on genotoxicity and CYP inhibition findings [1]. Prior art synthetic methods were shown to produce impurity levels exceeding 0.03% by weight, rendering the resulting API unsuitable for safe therapeutic use [1]. The target compound (Va) itself is the penultimate intermediate that, if not removed by crystallization of the 4-(3-fluorobenzyloxy)benzaldehyde intermediate, propagates through reductive alkylation to form the toxic impurity IIa [1][2]. A separate patent (US 2021/0040031) describes a process using n-heptane treatment of the crude mono-alkylated intermediate to remove the di-alkylated genotoxic impurity (i.e., the target compound Va), achieving >99% purity for the desired intermediate 4-((3-fluorobenzyl)oxy)benzaldehyde [3].

Genotoxic impurity control ICH M7 compliance Safinamide quality specification

Dibenzyl Impurity CYP450 Inhibition: Sub-Micromolar IC₅₀ Against CYP3A4, CYP2D6, CYP2C19, and CYP2C9 Versus Safinamide's Negligible CYP Interaction

The patent US 8,076,515 reports that the dibenzyl derivative impurities IIa and IIb (as methanesulfonate salts IIc and IId) strongly inhibit CYP3A4, CYP2D6, CYP2C19, and CYP2C9 in the micro- and sub-micromolar range, as documented in Table 1 of the patent [1]. In contrast, safinamide itself is characterized as having no relevant interactions with cytochrome P450 liver enzymes, with only one inactivation pathway mediated by CYP3A4 [2]. The target compound 4-[(3-fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (Va) is the direct synthetic precursor to impurity IIa; its presence in the benzaldehyde intermediate indicates subsequent carryover of the CYP-inhibiting impurity into the final API [1]. The patent further documents that impurity IId (the ralfinamide-series methanesulfonate salt) produced mortality in mice at doses ≥3 mg/kg i.p. in the Maximal Electroshock (MES) test without any anticonvulsant pharmacological activity, whereas ralfinamide methanesulfonate at 10–20 mg/kg p.o. exhibited the expected protective effect [1].

Drug-drug interaction risk CYP450 inhibition Genotoxic impurity safety assessment

Commercial Purity and Procurement Specifications: 95–97% HPLC Purity with Batch-Specific Certificate of Analysis Versus Technical-Grade Alternatives

Commercial suppliers including Aladdin Scientific, Achemblock, and Capot Chemical list the target compound at ≥95–97% purity (HPLC), with availability of batch-specific Certificates of Analysis including NMR, HPLC, and GC data . The compound is designated as Safinamide Impurity 2 (or Impurity 3 depending on the supplier's numbering system) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA applications [1]. A dedicated synthetic patent (CN-113072436-A) reports a direct preparation method achieving 64.85% yield and 98.92% purity by HPLC, indicating that high-purity material suitable for reference standard use is accessible [2]. In contrast, the mono-alkylated intermediate 4-(3-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) is widely available at >98% purity from TCI and other suppliers, reflecting its status as a bulk synthetic intermediate rather than a specialized impurity reference standard .

Reference standard procurement Analytical method validation Quality control

Synthetic Origin and Carryover Risk: Di-Alkylated Benzaldehyde as the Unique Penultimate Intermediate to Genotoxic Impurity IIa Distinguished from Other Safinamide Process Impurities

The target compound occupies a unique position in the safinamide impurity cascade: it is formed during Step a (O-benzylation of 4-hydroxybenzaldehyde with 3-fluorobenzyl chloride) as the di-alkylated byproduct Va, distinct from the desired mono-alkylated product IVa [1]. Unlike other safinamide impurities such as Imp-A (a degradation product), Imp-B (a process impurity from residual benzyl chloride), Imp-D (the benzamido oxidation product), or Imp-E (safinamide acid from amide hydrolysis), the target compound is the sole process-related impurity that bears two fluorobenzyl groups and serves as the direct aldehyde precursor to the final genotoxic impurity IIa [1][2]. The Zou et al. (2017) impurity profiling study identified four process-related impurities (Imp-B, Imp-C, Imp-D, Imp-E) in safinamide mesylate bulk drug, but the di-alkylated benzaldehyde Va was not listed among the final API impurities precisely because it should be removed at the intermediate stage; its detection in the 4-(3-fluorobenzyloxy)benzaldehyde intermediate signals process failure [2].

Synthetic route impurity tracking Genotoxic impurity fate mapping Safinamide intermediate purification

High-Impact Application Scenarios for 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde (CAS 1000370-24-0) in Safinamide Quality Control and Regulatory Submission


HPLC Method Development and System Suitability Testing for Safinamide Intermediate Purity

In ANDA-directed analytical method development, this compound serves as the primary system suitability reference for resolving the di-alkylated impurity Va from the desired mono-alkylated intermediate 4-(3-fluorobenzyloxy)benzaldehyde (IVa). The 108 Da mass difference and distinct UV profile necessitate a gradient HPLC method with resolution ≥2.0 between the two peaks, as demonstrated in the Zou et al. (2017) method using an Inertsil ODS-3 column with 0.1% formic acid/acetonitrile gradient [1]. Failure to achieve baseline resolution leads to under-reporting of the di-alkylated impurity and potential carryover of genotoxic impurity IIa into the final safinamide API above the 0.01% threshold established in US 8,076,515 [2].

In-Process Control Testing During Safinamide Intermediate Purification by n-Heptane Crystallization

The patent US 2021/0040031 describes a process wherein crude 4-((3-fluorobenzyl)oxy)benzaldehyde is treated with n-heptane to remove substantially all genotoxic impurity (i.e., the target compound Va) [3]. The target compound as a characterized reference standard is used to spike crude intermediate samples at known concentrations (0.01–0.1% w/w) to validate the purification step's removal efficiency. Quantitative HPLC analysis against the reference standard demonstrates that the n-heptane wash reduces the di-alkylated impurity to below the 0.01% threshold, enabling the purified intermediate to achieve >99% purity [3]. Without the authentic impurity reference standard, the removal efficiency cannot be accurately quantified, and the intermediate may be released with undetected genotoxic impurity carryover.

LC-MS/MS Identification and Quantification of Trace Di-Alkylated Impurity in Safinamide API for ICH M7 Genotoxic Impurity Risk Assessment

Per ICH M7 guidelines, genotoxic impurities must be controlled at or below the threshold of toxicological concern (TTC) of 1.5 μg/day for chronic administration. The target compound, as the aldehyde precursor to the CYP-inhibiting and genotoxic dibenzyl impurity IIa, is used to establish the limit of detection (LOD) and limit of quantification (LOQ) of an LC-MS/MS method targeting the di-alkylated impurity class in safinamide API [2]. The compound's characteristic mass spectral fragmentation pattern—including the molecular ion at m/z 338.1 [M+H]⁺ and fragment ions corresponding to sequential loss of the two fluorobenzyl groups—enables selective multiple reaction monitoring (MRM) transitions that distinguish it from isobaric interferences [1][4]. This targeted method supports the regulatory demonstration that the commercial safinamide manufacturing process consistently produces API with dibenzyl impurity levels <0.01% by weight [2].

Comparative Forced Degradation Studies to Establish Impurity Fate and Purge Factors Across Safinamide Synthetic Steps

The target compound is used as a spike-and-purge marker in designed experiments that establish the purge factor for the di-alkylated impurity across the safinamide synthetic sequence (O-benzylation → reductive alkylation → salt formation). By spiking the 4-hydroxybenzaldehyde starting material with the target compound at 1–5% w/w and tracking its fate through each subsequent step, manufacturers can demonstrate to regulatory agencies that the overall process achieves a cumulative purge factor sufficient to guarantee final API impurity levels <0.01% [2][3]. This approach, consistent with the ICH M7 option 4 (purge factor-based control), may eliminate the need for routine batch testing of the genotoxic impurity in the final API, reducing quality control costs while maintaining regulatory compliance [2].

Quote Request

Request a Quote for 4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.